6-Acetamidocoumarin

Cytochrome P450 Enzyme Inhibition Drug Metabolism

6-Acetamidocoumarin (N-(2-oxo-2H-1-benzopyran-6-yl)acetamide) is a synthetically derived coumarin derivative with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol. It belongs to the aminocoumarin subclass, characterized by an acetamido substituent at the 6-position of the benzopyrone core.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 833-68-1
Cat. No. B3156652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetamidocoumarin
CAS833-68-1
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)OC(=O)C=C2
InChIInChI=1S/C11H9NO3/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(14)15-10/h2-6H,1H3,(H,12,13)
InChIKeyUCNNBCBFCASUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetamidocoumarin (CAS 833-68-1) Procurement Guide: Properties and Differentiation


6-Acetamidocoumarin (N-(2-oxo-2H-1-benzopyran-6-yl)acetamide) is a synthetically derived coumarin derivative with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It belongs to the aminocoumarin subclass, characterized by an acetamido substituent at the 6-position of the benzopyrone core. Its solid-state melting point is reported between 223–224 °C, with predicted physicochemical parameters including a LogP of 1.82440 and a topological polar surface area (PSA) of 59.31 Ų . The compound is commonly employed as a fluorescent probe or as a building block in organic synthesis, with its unique substitution pattern conferring distinct photophysical and enzymatic interaction profiles compared to more common 7-substituted coumarin analogs .

Why 6-Acetamidocoumarin is Not Interchangeable with Other Coumarin Fluorophores


Generic substitution of coumarin-based fluorophores is a significant scientific risk due to the profound impact of substituent position and electronics on both fluorescence behavior and biological target engagement. While 7-aminocoumarins (e.g., 7-amino-4-methylcoumarin, AMC) are widely utilized for their strong fluorescence, their amino group is highly reactive and can be enzymatically cleaved or chemically modified, making them ideal for turn-on probe design [1]. In contrast, the 6-acetamido substitution in 6-Acetamidocoumarin introduces a metabolically distinct handle that alters its interaction with cytochrome P450 (CYP) enzymes and confers different pH-dependent fluorescence characteristics [2]. Furthermore, the electronic distribution and resulting Stokes shift differ from common 7-hydroxycoumarin (umbelliferone) derivatives, precluding simple one-to-one replacement in quantitative assays without full re-validation [3].

Quantitative Differentiation: 6-Acetamidocoumarin vs. Key Analogs


CYP450 Inhibition Profile: 6-Acetamidocoumarin vs. Class-Level Coumarin Substrates

In a high-throughput fluorescence assay measuring CYP450 inhibition using a coumarin-based substrate, 6-Acetamidocoumarin exhibited an IC50 value of 2.51 × 10⁴ nM [1]. This potency is substantially lower (weaker inhibition) than that observed for many potent coumarin-based CYP2A6 inhibitors, which frequently exhibit IC50 values in the nanomolar range [2].

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Substrate Specificity: 6-Acetamidocoumarin Derivatives in Protease Assays

Derivatives of 6-aminocoumarin, including 3-acetamido-6-aminocoumarin, have been synthesized and evaluated as fluorogenic substrates for chymotrypsin [1]. While this study does not directly quantify the activity of the parent 6-Acetamidocoumarin, it establishes the 6-substituted scaffold as a viable platform for enzymatic cleavage assays, in contrast to the more common 7-amino-4-methylcoumarin (AMC) scaffold [2].

Protease Substrate Fluorogenic Assay Chymotrypsin

Fluorescence Response to pH: 6-Acetamidocoumarin vs. Esculetin

While specific pKa data for 6-Acetamidocoumarin is not directly available, studies on structurally related 3-aminocoumarins demonstrate strong pH-dependent fluorescence turn-on behavior under acidic conditions, with a shift in emission wavelength [1]. In contrast, natural coumarins like aesculetin (6,7-dihydroxycoumarin) exhibit a pronounced increase in fluorescence quantum yield above their pKa1 (~7.0), functioning as strong photoacids [2].

pH Sensing Fluorescence Modulation Photoacid

Optimal Use Cases for 6-Acetamidocoumarin Based on Evidence


Building Block for Orthogonal Fluorescent Probes

Due to its distinct substitution pattern at the 6-position, 6-Acetamidocoumarin serves as a versatile precursor for constructing fluorescent probes that operate in a different spectral or enzymatic space than the widely used 7-aminocoumarin (AMC) derivatives. This allows researchers to develop multiplexed assays where cross-reactivity between probes must be minimized [1]. Its acetamido group can be selectively deprotected or further functionalized to modulate fluorescence or introduce targeting moieties.

Weak CYP450 Inhibitor for Drug Metabolism Studies

Given its relatively weak CYP450 inhibition (IC50 = 2.51 × 10⁴ nM), 6-Acetamidocoumarin is a suitable candidate for use as a control compound or a low-interference probe in drug metabolism and pharmacokinetic (DMPK) studies [2]. This is particularly valuable when screening compound libraries for potential drug-drug interactions, where potent CYP inhibitors can produce false-positive signals or mask the activity of other test compounds.

Acidic pH-Sensing in Biological Imaging

Based on the pH-responsive behavior of structurally similar 3-aminocoumarins, 6-Acetamidocoumarin is expected to exhibit fluorescence turn-on in acidic environments [3]. This property makes it a promising scaffold for developing lysosome-targeted probes or sensors for monitoring pH changes in acidic organelles, an application where 7-hydroxycoumarin derivatives (which fluoresce optimally near neutral pH) are less effective.

Technical Documentation Hub

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